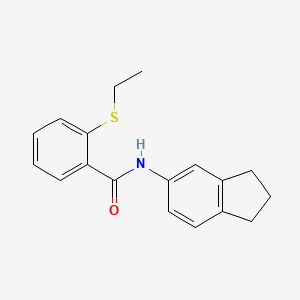
1-acetyl-N-(2-bromo-4,6-difluorophenyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(2-bromo-4,6-difluorophenyl)-4-piperidinecarboxamide is a chemical compound that has generated interest in the scientific community due to its potential applications in research. This compound is also known as ABP-786 and has been studied for its effects on the central nervous system.
Mécanisme D'action
The mechanism of action of ABP-786 involves its interaction with the GABA-A receptor. This receptor is a type of ion channel that is involved in the regulation of anxiety and other neurological processes. ABP-786 binds to the receptor and modulates its activity, leading to changes in the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
ABP-786 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and other symptoms of psychiatric disorders. ABP-786 has also been shown to modulate the release of dopamine, a neurotransmitter that is involved in the regulation of reward and pleasure.
Avantages Et Limitations Des Expériences En Laboratoire
ABP-786 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have a high affinity for the GABA-A receptor, making it a useful tool for studying the effects of this receptor on neurological processes.
However, there are also limitations to the use of ABP-786 in lab experiments. It has been shown to have some toxicity in certain cell lines, which may limit its use in certain studies. Additionally, its effects on other neurotransmitter systems are not well understood, which may limit its usefulness in certain research areas.
Orientations Futures
There are several future directions for research on ABP-786. One area of interest is its potential use in the treatment of addiction and other psychiatric disorders. Additional studies are needed to determine the full extent of its effects on the GABA-A receptor and other neurotransmitter systems.
Other future directions for research on ABP-786 include its potential use in the development of new drugs for the treatment of neurological disorders. Its effects on the release of dopamine and other neurotransmitters may make it a useful tool for developing drugs that target these systems.
In conclusion, ABP-786 is a chemical compound that has generated interest in the scientific community due to its potential applications in neuroscience research. Its effects on the GABA-A receptor and other neurotransmitter systems make it a useful tool for studying the regulation of anxiety and other neurological processes. However, additional studies are needed to determine its full potential as a tool for drug development and the treatment of psychiatric disorders.
Méthodes De Synthèse
The synthesis of ABP-786 involves several steps, including the reaction of 2-bromo-4,6-difluoroaniline with acetic anhydride to form the intermediate compound 2-acetylamino-4,6-difluorobromobenzene. This intermediate is then reacted with piperidinecarboxylic acid to form the final product, ABP-786.
Applications De Recherche Scientifique
ABP-786 has been studied for its potential applications in neuroscience research. Specifically, it has been shown to have an effect on the GABA-A receptor, which is involved in the regulation of anxiety and other neurological processes. ABP-786 has also been studied for its potential use in the treatment of addiction and other psychiatric disorders.
Propriétés
IUPAC Name |
1-acetyl-N-(2-bromo-4,6-difluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrF2N2O2/c1-8(20)19-4-2-9(3-5-19)14(21)18-13-11(15)6-10(16)7-12(13)17/h6-7,9H,2-5H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUCPDADFBUUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2Br)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2-bromo-4,6-difluorophenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)-2-methylpropanamide](/img/structure/B5492735.png)

![N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine](/img/structure/B5492745.png)
![2-({4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B5492753.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5492759.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B5492760.png)



![2-amino-4-(5-tert-butyl-2-thienyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5492786.png)
![isopropyl 3-({5-[3-(2-ethoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B5492796.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-chloro-6-methoxyphenoxy}methyl)benzoic acid oxalate](/img/structure/B5492813.png)